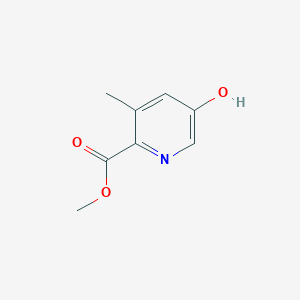

Methyl 5-hydroxy-3-methylpicolinate

Description

Overview of Picolinate (B1231196) Derivatives in Organic and Medicinal Chemistry

Picolinic acid and its derivatives, known as picolinates, are a class of organic compounds that have garnered considerable attention in various scientific fields. nih.gov They are derivatives of pyridine-2-carboxylic acid and are recognized for their ability to act as bidentate ligands, forming stable complexes with a variety of metal ions. This chelating property is fundamental to many of their biological and chemical functions.

In medicinal chemistry, picolinate derivatives are explored for their potential therapeutic properties. For instance, chromium picolinate is a popular nutritional supplement. nih.gov The picolinate structure is also a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. One study describes the synthesis and pharmacological evaluation of picolinoyl-based peptidomimetics as potential modulators of dopamine (B1211576) receptors. nih.gov

Significance of Hydroxylated and Methylated Picolinates

The presence of hydroxyl and methyl groups on the picolinate ring, as seen in Methyl 5-hydroxy-3-methylpicolinate, is of particular significance in drug discovery and development.

The hydroxyl group can participate in hydrogen bonding, a key interaction in the binding of a drug molecule to its biological target. nih.gov Hydroxylated aromatic acids and their derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov

The methyl group, though seemingly simple, can have a profound impact on the properties of a molecule. nih.govnih.gov This is often referred to as the "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can dramatically improve the potency and pharmacokinetic profile of a drug candidate. nih.govnih.gov Methylation can influence a molecule's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. nih.gov

Research Gaps and Objectives for this compound

Currently, detailed research focusing exclusively on this compound is limited. The compound has been identified as a crude intermediate in the synthesis of more complex molecules, as detailed in a recent patent. google.com This indicates its utility as a synthetic building block.

However, the full extent of its chemical and biological properties remains largely unexplored. Key research gaps include:

Biological Activity Screening: A thorough investigation into the potential biological activities of this compound is warranted. Based on its structural features, it could be screened for a variety of effects, including as an enzyme inhibitor, a receptor modulator, or an antimicrobial agent.

Coordination Chemistry: A detailed study of its coordination chemistry with various metal ions could reveal novel complexes with interesting magnetic, optical, or catalytic properties.

Derivatization and Analogue Synthesis: The synthesis of a library of analogues by modifying the hydroxyl and methyl ester groups could lead to the discovery of compounds with enhanced or novel properties.

Physicochemical Characterization: A comprehensive analysis of its physicochemical properties, such as its solubility, stability, and pKa, would provide a valuable dataset for future research and development.

The primary objective for future research on this compound should be to move beyond its role as a synthetic intermediate and to fully characterize its potential as a functional molecule in its own right.

Chemical and Physical Data

Below is a table summarizing the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| CAS Number | 1211516-93-6 | N/A |

| Appearance | Brown oil (crude) | google.com |

| LCMS (m/z) | 168 [M+H]⁺ | google.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.6 (s, 1H), 8.02 (d, J = 2.6 Hz, 1H), 7.07 (d, J = 2.6 Hz, 1H), 3.78 (s, 3H), 2.43 (s, 3H) | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTXLDWNFBIHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies of Methyl 5 Hydroxy 3 Methylpicolinate

Established Synthetic Pathways for Picolinate (B1231196) Esters

The creation of picolinate esters can be broadly categorized into two primary strategies: the direct esterification of a pre-synthesized substituted picolinic acid and the modification of an existing methyl picolinate scaffold.

Esterification of Substituted Picolinic Acids

A common and direct method for synthesizing picolinate esters is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic example, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed.

Another effective method involves the conversion of the picolinic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol to form the ester. This method is often preferred for its higher reactivity and is suitable for a wide range of substituted picolinic acids.

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol and/or removal of water. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol | Proceeds through a highly reactive intermediate; generally high yielding. |

Modifications of Existing Methyl Picolinate Scaffolds

An alternative approach to synthesizing substituted picolinate esters is to start with a simpler, commercially available methyl picolinate and introduce the desired functional groups onto the pyridine (B92270) ring. This can be achieved through various organic reactions, including methylation and hydroxylation.

The introduction of a methyl group onto a pyridine ring can be accomplished through several methods. One approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in the presence of a suitable electrophile. However, the regioselectivity of these reactions can be challenging to control.

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct methylation of pyridine rings. For instance, rhodium-catalyzed C-3/5 methylation of pyridines has been developed, utilizing methanol (B129727) and formaldehyde as the methylating agents. This method offers a direct way to introduce methyl groups at specific positions on the pyridine ring.

The hydroxylation of a pyridine ring to introduce a hydroxyl group is a synthetically valuable transformation. One strategy involves the formation of a pyridine N-oxide, followed by a rearrangement reaction. For example, a photochemical valence isomerization of pyridine N-oxides can lead to the selective formation of 3-hydroxypyridines. This metal-free approach offers a mild and regioselective method for hydroxylation.

Another approach to hydroxylation involves the use of strong oxidizing agents, though these reactions can sometimes lack selectivity and may require harsh conditions.

Specific Synthesis of Methyl 5-hydroxy-3-methylpicolinate

The synthesis of this compound is best approached through a multi-step sequence that first constructs the substituted picolinic acid, followed by esterification. A plausible synthetic route is outlined below.

Multi-step Reaction Sequences

A potential multi-step synthesis of 5-hydroxy-3-methylpicolinic acid, the direct precursor to this compound, can be envisioned starting from a commercially available substituted pyridine. One possible route involves the following key transformations:

Protection of the Hydroxyl Group: Starting with a 5-hydroxypyridine derivative, the hydroxyl group would first be protected to prevent it from interfering with subsequent reactions. Common protecting groups for phenols and hydroxylated pyridines include benzyl ethers or silyl ethers.

Introduction of the Carboxylic Acid Group: The carboxylic acid at the 2-position can be introduced through various methods, such as the lithiation of the pyridine ring followed by quenching with carbon dioxide.

Methylation of the Pyridine Ring: With the hydroxyl group protected and the carboxylic acid group in place, the methyl group can be introduced at the 3-position. This could be achieved through a directed ortho-metalation strategy, where the existing substituents direct the deprotonation and subsequent methylation at the desired position.

Deprotection: The protecting group on the hydroxyl function is then removed to yield 5-hydroxy-3-methylpicolinic acid.

Esterification: The final step is the esterification of the synthesized 5-hydroxy-3-methylpicolinic acid with methanol, using one of the established methods described in section 2.1.1, to yield the target compound, this compound.

| Step | Transformation | Potential Reagents |

| 1 | Protection of Hydroxyl Group | Benzyl bromide, NaH or TBSCl, Imidazole |

| 2 | Carboxylation | n-BuLi, then CO₂ |

| 3 | Methylation | LDA, then CH₃I |

| 4 | Deprotection | H₂, Pd/C (for benzyl) or TBAF (for silyl) |

| 5 | Esterification | Methanol, H₂SO₄ |

This proposed synthetic pathway is based on established synthetic methodologies in pyridine chemistry and represents a logical approach to the synthesis of this compound. The exact reaction conditions for each step would require experimental optimization to achieve the desired yield and purity.

One-Pot Synthetic Methodologies

For the synthesis of this compound, a potential one-pot strategy could involve the reaction of a suitably substituted enamine with an alkynone, followed by cyclization and aromatization. This three-component heteroannulation reaction can proceed with high regioselectivity core.ac.uk. The choice of precursors would be critical to ensure the desired substitution pattern on the final picolinate product.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| β-ketoester | Aldehyde | Ammonia source | Acid or base catalyst | Substituted dihydropyridine | ymerdigital.com |

| 1,3-Dicarbonyl compound | Alkynone | Ammonia | No additional catalyst | Polysubstituted pyridine | core.ac.uk |

| Enamine | β,β-Dichloromethyl peroxide | Metal-free, mild conditions | Polysubstituted pyridine | nih.gov |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources acs.orgacs.orgnih.gov. For the synthesis of polysubstituted pyridines, several green approaches have been developed.

One such approach involves visible-light-induced tandem aza-6π electrocyclization, which allows for the construction of diverse pyridine structures from readily available starting materials under metal- and oxidant-free conditions acs.org. Another green method utilizes surface-modified PET@UiO-66 vials as a reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines via a multicomponent reaction acs.org. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields in the preparation of novel pyridines nih.gov. These green methodologies could potentially be adapted for the synthesis of this compound, offering more sustainable routes.

| Green Chemistry Approach | Key Features | Potential Application | Reference |

| Visible-light photoredox catalysis | Metal- and oxidant-free, room temperature | Construction of the pyridine ring | acs.org |

| Reusable heterogeneous catalyst (PET@UiO-66) | Catalyst stability and reusability, operational simplicity | Multicomponent synthesis of the pyridine core | acs.org |

| Microwave-assisted synthesis | Shorter reaction times, improved yields | One-pot multicomponent reactions | nih.gov |

Synthesis of Derivatives and Analogues of this compound

The hydroxyl group at the 5-position of the pyridine ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through etherification or esterification.

Etherification: The hydroxyl group can be converted to an ether linkage by reacting this compound with an appropriate alkyl halide in the presence of a base. This reaction is a common method for modifying hydroxypyridines. A catalyst-free, regioselective synthesis of 4'-O-substituted pyridoxine derivatives has been described, which relies on the formation of an ortho-pyridinone methide followed by the oxa-Michael addition of alcohol nucleophiles researchgate.netnih.gov. A similar strategy could potentially be applied to this compound.

Esterification: The hydroxyl group can also be acylated to form esters. This can be achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base.

The methyl group at the 3-position offers another handle for structural modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The selective oxidation of 3-methylpyridine (B133936) (3-picoline) to nicotinic acid (pyridine-3-carboxylic acid) is an industrially important process and has been achieved using various oxidizing agents and catalytic systems rsc.orggoogle.comresearchgate.netgoogleapis.com. Similar methodologies could be explored for the selective oxidation of the methyl group in this compound.

Halogenation: Free-radical halogenation of the methyl group can be initiated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a halomethyl derivative, which can serve as a versatile intermediate for further nucleophilic substitution reactions.

The methyl ester group at the 2-position can be readily diversified through several standard chemical transformations.

Hydrolysis: Alkaline or acidic hydrolysis of the methyl ester will yield the corresponding carboxylic acid, 5-hydroxy-3-methylpicolinic acid. This carboxylic acid can then be coupled with a variety of amines or alcohols to form amides or different esters, respectively.

Transesterification: The methyl ester can be converted to other alkyl esters by heating in the presence of a different alcohol and an acid or base catalyst. This allows for the introduction of a wide range of ester groups with varying steric and electronic properties.

A straightforward synthesis of methyl 3-hydroxy-pyridine-2-carboxylate from 3-hydroxypicolinic acid has been reported, involving refluxing in methanol with concentrated sulfuric acid chemicalbook.com. This demonstrates the feasibility of esterification of a hydroxypicolinic acid.

The introduction of halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule and provide a handle for further cross-coupling reactions. The halogenation of hydroxypyridines is a known transformation. The positions of electrophilic aromatic substitution on the pyridine ring are influenced by the existing substituents. For 5-hydroxy-3-methylpicolinate, the hydroxyl group is an activating group and will direct incoming electrophiles.

Strategies for Chiral Synthesis

The asymmetric synthesis of substituted pyridine derivatives is a field of active research, with several powerful methods emerging that could be adapted for the production of chiral this compound. These strategies primarily rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Synthesis:

Recent advances have focused on transition-metal catalyzed reactions to construct chiral pyridine and piperidine rings. These methods offer a versatile approach to introduce stereocenters with high enantioselectivity. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors nih.gov. This strategy could potentially be adapted for the synthesis of chiral precursors to this compound.

Other transition metals like nickel and iridium have also been utilized in asymmetric catalysis to create chiral pyridine-derived structures. Nickel-catalyzed intermolecular reductive addition and Ullmann coupling reactions, employing chiral 2,2′-bipyridine ligands, have shown high efficiency and enantioselectivity acs.org. Furthermore, iridium-catalyzed C–H borylation using chiral N,B-bidentate ligands presents another avenue for introducing chirality into a pyridine ring system acs.org.

The following table summarizes potential catalytic systems that could be explored for the asymmetric synthesis of precursors to this compound, based on successful applications with related pyridine derivatives.

| Catalyst System | Chiral Ligand Type | Potential Reaction Type | Key Advantages |

| Rhodium | Chiral Diene/Phosphine | Asymmetric Reductive Heck | High enantioselectivity, wide functional group tolerance nih.gov. |

| Nickel | Chiral 2,2′-Bipyridine | Reductive Addition/Coupling | Superior catalytic activity compared to other N-based ligands acs.org. |

| Iridium | Chiral N,B-Bidentate | Asymmetric C-H Borylation | Direct functionalization of C-H bonds acs.org. |

| Copper | Chiral N,N'-Dioxide | Asymmetric Alkylation | Mild reaction conditions. |

Chiral Resolution:

In cases where a racemic mixture of this compound or a precursor is synthesized, chiral resolution can be employed to separate the enantiomers. This is a well-established set of techniques in stereochemistry wikipedia.org.

One of the most common methods for chiral resolution is the formation of diastereomeric salts wikipedia.orglibretexts.orglibretexts.org. This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization wikipedia.org. After separation, the chiral auxiliary is removed to yield the pure enantiomers.

For a compound like this compound, which has a basic pyridine nitrogen, a chiral acid could be used as the resolving agent. Examples of common chiral resolving agents are tartaric acid, mandelic acid, and camphorsulfonic acid libretexts.org.

The general process of chiral resolution via diastereomeric salt formation is outlined below:

Salt Formation: The racemic picolinate is reacted with an enantiopure chiral acid in a suitable solvent.

Crystallization: The solvent is carefully chosen to allow for the selective crystallization of one of the diastereomeric salts.

Separation: The crystallized diastereomer is separated by filtration.

Liberation of Enantiomer: The pure enantiomer of the picolinate is recovered by neutralizing the salt and removing the chiral auxiliary.

Purification and Isolation Techniques for this compound and Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to ensure the final product meets the required standards of purity, particularly for pharmaceutical applications. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Chromatographic Methods:

Chromatography is a powerful and widely used technique for the purification of organic compounds. For picolinate derivatives, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effective nih.gov.

Chiral Chromatography: To separate enantiomers of this compound, chiral chromatography is the method of choice libretexts.orgwikipedia.org. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation wikipedia.org. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most popular and versatile for a wide range of chiral separations chromatographyonline.com.

The selection of the appropriate chiral column and mobile phase is critical for achieving good resolution. A screening process is often employed where different columns and mobile phase compositions are tested to find the optimal conditions chromatographyonline.com.

The following table outlines common types of chiral stationary phases and their typical applications in the separation of chiral compounds.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

| Polysaccharide-based (e.g., cellulose, amylose) | Hydrogen bonding, π-π interactions, steric interactions wikipedia.org. | Broad range of chiral compounds, including aromatics and heterocycles chromatographyonline.com. |

| Pirkle-type (Brush type) | π-π interactions, hydrogen bonding, dipole-dipole interactions wikipedia.org. | Compounds with π-acidic or π-basic systems. |

| Protein-based (e.g., BSA, AGP) | Hydrophobic and polar interactions . | Chiral drugs and other biologically active molecules . |

| Cyclodextrin-based | Inclusion complexation libretexts.orgwikipedia.org. | Compounds that can fit into the cyclodextrin cavity. |

Recrystallization:

Recrystallization is a fundamental technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. For this compound and its solid derivatives, recrystallization can be a highly effective method for removing impurities. The key is to select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Reactive Extraction:

For the separation of picolinic acid derivatives from aqueous solutions, reactive extraction can be a viable option. This technique involves the use of an extractant that chemically reacts with the target molecule to form a complex that is soluble in an organic solvent. This method can be particularly useful for large-scale purification processes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Methyl 5-hydroxy-3-methylpicolinate is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the ester methyl protons, and the hydroxyl proton. The anticipated chemical shifts and coupling patterns can be predicted based on the analysis of similar structures, such as Methyl 5-hydroxynicotinate and 3-Picoline. chemicalbook.comchemicalbook.com

The pyridine (B92270) ring of this compound contains two aromatic protons. The electronic effects of the hydroxyl, methyl, and methyl ester substituents will influence their chemical shifts. The hydroxyl group at the 5-position is an electron-donating group, which would typically shift the signals of nearby protons upfield. Conversely, the electron-withdrawing nature of the ester group at the 2-position and the nitrogen atom in the pyridine ring will cause a downfield shift for adjacent protons.

The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also appear as a doublet, coupled to the proton at the 4-position. The coupling constant for this meta-coupling is expected to be small, typically in the range of 2-3 Hz.

The methyl group at the 3-position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring. The methyl ester group will also present as a singlet. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | ~7.0-7.5 | d | ~2-3 |

| H-6 | ~8.0-8.5 | d | ~2-3 |

| 3-CH₃ | ~2.3-2.5 | s | - |

| COOCH₃ | ~3.8-4.0 | s | - |

| 5-OH | Variable | br s | - |

Data is predicted based on analogous compounds. s = singlet, d = doublet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on the eight distinct carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon bearing the hydroxyl group (C-5) will be shifted downfield due to the deshielding effect of the oxygen atom. The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded. The quaternary carbons (C-3 and C-5) will typically show weaker signals compared to the protonated carbons. The chemical shifts for the methyl and ester carbons will appear in their characteristic regions. Predictions for the chemical shifts can be inferred from data for Methyl picolinate (B1231196) and 3-Picoline. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~165-170 |

| C-3 | ~135-140 |

| C-4 | ~120-125 |

| C-5 | ~155-160 |

| C-6 | ~145-150 |

| 3-CH₃ | ~18-22 |

| COOCH₃ | ~52-55 |

| C=O | ~165-170 |

Data is predicted based on analogous compounds.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the aromatic protons. A cross-peak would be expected between the signals of the H-4 and H-6 protons, confirming their meta-relationship on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the signals for C-4, C-6, the 3-methyl group, and the ester methyl group by correlating them to their corresponding proton signals.

The H-4 proton to carbons C-2, C-3, C-5, and C-6.

The H-6 proton to carbons C-2, C-4, and C-5.

The 3-methyl protons to carbons C-2, C-3, and C-4.

The ester methyl protons to the carbonyl carbon (C=O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For this compound (C₈H₉NO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms. The protonated molecule [M+H]⁺ is also commonly observed.

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern in the mass spectrum provides valuable information about the different structural motifs within the molecule. The fragmentation of picolinyl esters is well-documented and can be used to predict the behavior of this compound under electron ionization (EI) or other ionization techniques. researchgate.net

Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺.

Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at [M - 59]⁺.

Cleavage of the ester bond: This can lead to the formation of the picolinoyl cation.

Ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.

The presence of the hydroxyl and methyl groups will also influence the fragmentation, potentially leading to additional characteristic losses. Analysis of the relative abundances of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

While a specific experimental IR spectrum for this compound is not widely available in the cited literature, a theoretical analysis of its structure allows for the prediction of its characteristic absorption bands. The expected IR absorption peaks would confirm the presence of its key functional groups.

Predicted IR Absorption Bands for this compound:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (methyl) | C-H stretch | 2850-3000 | Medium |

| Carbonyl (ester) | C=O stretch | 1700-1730 | Strong |

| Aromatic Ring | C=C and C=N stretch | 1400-1600 | Medium to Weak |

| Ester | C-O stretch | 1100-1300 | Strong |

| Phenolic | C-O stretch | 1200-1260 | Medium |

The broad O-H stretching band would be indicative of the hydroxyl group and may suggest the presence of hydrogen bonding. The strong absorption from the C=O group is a clear marker for the ester functionality. The various C-H, C=C, and C=N stretches would confirm the presence of the substituted pyridine ring and the methyl group.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Crystal Structure and Molecular Geometry

Currently, there are no publicly available reports of a single crystal X-ray diffraction study on this compound. Therefore, the precise bond lengths, bond angles, and crystal system (e.g., monoclinic, orthorhombic, etc.) have not been experimentally determined.

A hypothetical SC-XRD analysis would provide the exact coordinates of each atom in the unit cell, allowing for the creation of a detailed 3D model of the molecule. This would definitively confirm the planar nature of the pyridine ring and the geometry of the methyl and methyl ester substituents relative to the ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of SC-XRD data, the nature and extent of intermolecular interactions in the solid state can only be inferred. Given the presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen and pyridine nitrogen (hydrogen bond acceptors), it is highly probable that this compound engages in intermolecular hydrogen bonding in the solid state.

These hydrogen bonds could form various motifs, such as chains or dimers, which would significantly influence the packing of the molecules in the crystal lattice. The specific details of these interactions, including donor-acceptor distances and angles, would be a key output of an SC-XRD analysis.

Conformational Analysis in Solid State

The conformation of the methyl ester group relative to the pyridine ring is a point of interest. There could be rotational freedom around the C-C bond connecting the ester to the ring. An SC-XRD study would reveal the preferred conformation adopted by the molecule in the solid state, which is often the most energetically favorable arrangement under the influence of crystal packing forces.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Specific UV-Vis absorption data for this compound is not available in the reviewed literature. However, based on its structure as a substituted pyridine, it would be expected to exhibit absorption bands in the UV region. These absorptions would correspond to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands would be influenced by the electronic effects of the hydroxyl, methyl, and methyl ester substituents on the pyridine ring.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods for this purpose.

While specific application notes or research articles detailing the chromatographic purity assessment of this compound are not readily found, standard methods would be applicable. For HPLC, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. Detection would typically be carried out using a UV detector set to a wavelength where the compound absorbs strongly. For GC analysis, the compound would need to be sufficiently volatile and thermally stable, or it could be derivatized to increase its volatility.

A typical output from a chromatographic analysis would be a chromatogram showing a major peak corresponding to this compound and any minor peaks representing impurities. The purity is then calculated based on the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the separation, identification, and quantification of components within a mixture. For polar, ionizable compounds like picolinic acid derivatives, reversed-phase HPLC is a commonly employed method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

While specific application notes for this compound are not widely published, a general methodology can be extrapolated from the analysis of structurally similar compounds, such as picolinic acid and its isomers. helixchrom.comsielc.com A mixed-mode column, which combines reversed-phase and ion-exchange functionalities, can be particularly effective in enhancing the resolution of pyridinecarboxylic acid isomers and their derivatives. helixchrom.com

The retention of these compounds is typically controlled by adjusting the organic modifier concentration (e.g., acetonitrile), the buffer concentration, and the pH of the mobile phase. helixchrom.com Detection is commonly achieved using a UV detector, as the pyridine ring system possesses a chromophore that absorbs in the UV region.

In a patent disclosure detailing the synthesis of related compounds, this compound was characterized using Liquid Chromatography-Mass Spectrometry (LCMS), a technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. The analysis yielded a mass-to-charge ratio ([M+H]⁺) of 168, which corresponds to the protonated molecule of this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). google.com

Table 1: HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 or Mixed-Mode |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development for picolinic acid derivatives and can be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. For the analysis of polar compounds like this compound, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. However, the methyl ester form of the picolinate may be sufficiently volatile for direct GC-MS analysis.

The mass spectral fragmentation behavior of pyridine carboxylic acid methyl esters has been studied, and it reveals patterns that can be used for structural elucidation. tandfonline.com The fragmentation is influenced by the position of the ester group on the pyridine ring. For 2-substituted esters, a characteristic fragmentation pathway involves the loss of the methoxy group (-OCH₃) followed by the elimination of carbon monoxide (CO). tandfonline.com

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be influenced by the presence of the hydroxyl and methyl substituents on the pyridine ring, in addition to the characteristic fragmentation of the methyl picolinate core. The fragmentation of picolinyl esters, in general, is initiated by the removal of an electron from the nitrogen of the pyridine ring, which then triggers cleavage along the alkyl chain, providing valuable structural information. nih.gov

Table 2: Expected GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group |

| Further Fragments | Resulting from cleavages of the pyridine ring and loss of small neutral molecules like CO and HCN |

This table is a predictive representation based on the known fragmentation patterns of similar pyridinecarboxylic acid esters and would require experimental verification for this compound.

Computational and Theoretical Studies of this compound: A Search for Existing Research

A comprehensive search for computational and theoretical studies on the chemical compound This compound has been conducted. The investigation aimed to gather data for a detailed article covering its analysis through Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations. However, the search reveals a significant gap in the publicly available scientific literature concerning in-depth computational analysis of this specific molecule.

Theoretical studies are available for structurally related compounds, such as other pyridine derivatives and methyl esters. For instance, computational analyses have been performed on molecules like methyl 5-((cinnamoyloxy)methyl)picolinate and 2-hydroxy-5-methyl-3-nitropyridine, employing methods like DFT for geometry optimization and the prediction of electronic and spectroscopic properties. nih.govresearchgate.net These studies highlight the utility of computational chemistry in understanding the structure-property relationships in this class of compounds.

General principles of the proposed analytical methods are well-established. Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Key applications of DFT in chemistry include:

Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms in a molecule.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on a molecule to predict sites for electrophilic and nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT): Simulating electronic absorption spectra (UV-Vis) to predict how a molecule interacts with light. pku.edu.cn

Vibrational Frequency Analysis: Calculating the frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum.

Despite the robustness of these computational techniques and their application to similar molecules, specific data tables and detailed research findings for this compound remain absent from the reviewed literature. Consequently, an article adhering to the requested detailed outline cannot be generated at this time due to the lack of primary research on this particular compound. Further experimental and computational research would be required to produce the specific data requested.

Computational and Theoretical Studies

Quantum Chemical Characterization

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. For picolinic acid derivatives, such as Methyl 5-hydroxy-3-methylpicolinate, these methods can predict various parameters that correlate with molecular reactivity and physiological effects. nih.gov

Studies on related picolinic acid derivatives have utilized methods like the Self-Consistent Field (SCF) Molecular Orbital (MO) theory to evaluate their electronic structures. nih.gov These calculations reveal that the arrangement of electron-donating groups (like the hydroxyl group) and electron-withdrawing groups can significantly influence properties such as the ionization potential. nih.gov A lower ionization potential is often associated with certain physiological effects, suggesting that the electronic nature of the molecule is a key determinant of its activity. nih.gov

For this compound, quantum chemical calculations would typically involve optimizing the molecular geometry to find the most stable conformation. Following this, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Drawing parallels from computational analyses of structurally similar compounds like para-hydroxy methylcinnamate, time-dependent density functional theory (TD-DFT) could be used to investigate the excited-state properties of this compound. nih.gov This would help in understanding its photophysical behavior, such as absorption and emission of light, and its potential for photochemical reactions. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Picolinate (B1231196) Derivatives

| Parameter | Description | Typical Significance |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Lower values can be correlated with bimodal physiological effects in picolinic acid derivatives. nih.gov |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important for antioxidant activity and reaction with electrophiles. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; important for reactions with nucleophiles. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Heat of Formation (Hf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Used in QSAR models to help estimate antioxidant activities. nih.gov |

Structure-Activity Relationship (SAR) Computational Models

Computational SAR models are built by systematically modifying the structure of a lead compound and calculating the effect of these modifications on a predicted activity. The core principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov

Key aspects of an SAR study on this compound would include:

The role of the hydroxyl group: The position and acidity of the phenolic hydroxyl group are critical. It can act as a hydrogen bond donor and acceptor, which is often crucial for interaction with biological targets.

The influence of the methyl group: The methyl group at the 3-position provides steric bulk and alters the electronic properties of the pyridine (B92270) ring through its electron-donating inductive effect. Its presence can influence the binding orientation of the molecule within a receptor pocket.

The contribution of the methyl ester: The ester group is a key feature that affects properties like lipophilicity and metabolic stability. It can also participate in hydrogen bonding.

In related derivative studies, it has been shown that substituting with electron-withdrawing groups versus electron-donating groups can have a significant impact on activity. For instance, replacing an electron-donating group with an electron-withdrawing one, like chlorine, was found to decrease antiviral activity in certain compounds, confirming that electronic effects are crucial for the desired biological outcome. nih.gov

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). nih.gov This method is central to rational drug design. nih.gov While specific docking studies involving this compound are not extensively documented in public literature, the methodology can be described.

The process involves:

Preparation of the Receptor and Ligand: A three-dimensional structure of the target protein is obtained, often from crystallographic data. The structure of this compound would be generated and optimized for its lowest energy state.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

To improve the reliability of docking, which often uses rigid protein models, results can be refined using molecular dynamics (MD) simulations. nih.gov MD simulations introduce flexibility to both the protein and the ligand, providing a more realistic representation of the binding event and improving the ability to distinguish active compounds from inactive ones. nih.gov Coarse-grained MD simulations can even be used to predict binding sites without prior knowledge, making them a powerful tool for high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. frontiersin.orgmdpi.com

The development of a QSAR model for a series of compounds related to this compound would follow these steps:

Data Set Collection: A series of picolinate analogs with experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices (e.g., Taft's steric parameter).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity. youtube.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to create an equation that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The model's predictive power and robustness are rigorously tested using statistical metrics like the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. These methods generate 3D grid-based descriptors for steric and electrostatic fields, providing a visual map of where structural modifications would likely enhance or decrease activity. mdpi.com

Table 2: Example of a QSAR Model Validation This table illustrates the statistical parameters used to validate the robustness and predictive capability of a QSAR model, based on values from a study on thieno-pyrimidine derivatives. mdpi.com

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.818 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |

| r² (Non-cross-validated r²) | 0.917 | Measures the goodness of fit of the model to the training data. |

| F-statistic | 112.5 | A high F-value indicates a statistically significant relationship between the descriptors and the activity. |

| Standard Error of Prediction | 0.354 | Indicates the absolute error in the predicted activity values. |

Coordination Chemistry of Picolinate Ligands and Methyl 5 Hydroxy 3 Methylpicolinate

General Principles of Picolinate (B1231196) Coordination to Metal Ions

Picolinate, the conjugate base of picolinic acid (pyridine-2-carboxylic acid), is a classic example of a bidentate chelating ligand. Its coordination to a metal center typically occurs through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. chemscene.com This dual-point attachment forms a stable five-membered chelate ring, a structural motif that significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands—an effect known as the chelate effect.

The pyridine nitrogen acts as a soft donor, favoring coordination with softer metal ions, while the carboxylate oxygen is a hard donor, preferring harder metal ions. This hard-soft dichotomy allows picolinate and its derivatives to form stable complexes with a wide spectrum of metal ions, including transition metals, lanthanides, and actinides. The electronic properties of the pyridine ring and the nature of any substituents can be systematically varied to fine-tune the ligand's donor strength, steric profile, and, consequently, the properties of the metal complex.

Chelation Modes of Picolinate-Based Ligands

While the most common coordination mode for picolinate is the bidentate N,O-chelation forming a five-membered ring, the versatility of picolinate-based ligands allows for a variety of other binding arrangements. researchgate.netosti.gov A comprehensive analysis of crystallographic data has revealed numerous coordination modes, which can be broadly categorized. researchgate.net

The predominant category is "NO-Chelate Modes," which accounts for the vast majority of known structures. researchgate.net Beyond this simple chelation, picolinates can engage in more complex interactions. For instance, the carboxylate group can bridge two metal centers, leading to the formation of coordination polymers. In some cases, particularly with larger metal ions or in specific steric environments, the picolinate may coordinate in a monodentate fashion, typically through the carboxylate oxygen. osti.gov The presence of additional functional groups on the picolinate backbone, such as hydroxyl or other donor moieties, can lead to higher denticity and more intricate, multi-modal chelation.

Common Chelation Modes of Picolinate Ligands

| Chelation Mode | Description | Typical Resulting Structure |

|---|---|---|

| Bidentate (N,O) Chelate | Coordination via the pyridine nitrogen and one carboxylate oxygen to a single metal center. | Monomeric complex with a 5-membered ring. |

| Bridging Carboxylate | The carboxylate group bridges two different metal centers. | Dinuclear or polynuclear complexes; coordination polymers. |

| Monodentate | Coordination occurs only through the carboxylate oxygen. | Less common; may occur due to steric hindrance or in solution equilibria. osti.gov |

| Multimodal | Involves additional functional groups on the picolinate ring participating in coordination. | Complexes with higher coordination numbers and varied geometries. |

Complexation of Methyl 5-hydroxy-3-methylpicolinate with Transition Metals

Detailed experimental studies on the complexation of this compound with transition metals are not extensively reported in the surveyed scientific literature. However, based on the known chemistry of related picolinate and hydroxy-pyridine ligands, its expected coordination behavior can be inferred. The ligand possesses the characteristic N,O-picolinate chelate site. The hydroxyl group at the 5-position introduces an additional potential donor atom, and its participation in coordination would depend on factors such as the metal ion's size, preferred coordination number, and the pH of the medium (which governs the deprotonation of the hydroxyl group).

For comparison, studies on other substituted picolinates with transition metals like copper(II) and manganese(II) have shown the formation of stable monomeric, dimeric, and polymeric structures. chemshuttle.combldpharm.comijirset.com For example, copper(II) complexes with picolinate ligands often exhibit square planar or distorted octahedral geometries, sometimes with bridging ligands leading to antiferromagnetic interactions. chemshuttle.com The presence of the methyl and hydroxyl groups on the this compound ring would influence the electronic and steric environment of the metal center, likely affecting the stability and reactivity of the resulting complexes.

Coordination with Lanthanide Ions

The coordination chemistry of picolinate-type ligands with lanthanide ions (Ln³⁺) is of significant interest due to the unique photophysical properties of the resulting complexes, which have applications in lighting, sensing, and bio-imaging. While specific research on the coordination of this compound with lanthanides is sparse, general principles derived from analogous systems provide a robust framework for understanding these potential interactions.

Lanthanide ions are hard Lewis acids with typically high coordination numbers (usually 8 to 10). The picolinate moiety is an effective sensitizer (B1316253) for lanthanide luminescence, a process where the ligand absorbs light and efficiently transfers the energy to the metal ion, which then emits at its characteristic wavelength. The hydroxyl group on this compound could potentially participate in coordination or influence the electronic properties of the ligand, thereby modulating the energy transfer efficiency and the photophysical properties of the lanthanide complex.

Thermodynamic Stability Constants

The thermodynamic stability of lanthanide complexes is a critical parameter, often expressed as a stability constant (log K). For lanthanide complexes with picolinate-type ligands, these values are influenced by the ligand's basicity, the chelate effect, and the nature of the lanthanide ion. While no specific stability constants for this compound complexes are available, data from related systems offer valuable insight. For example, the stability of europium(III) with α-picolinate is greater than with ligands that have less favorable steric arrangements or lower basicity. arabjchem.org The introduction of additional chelating arms, such as in ligands derived from 1,4,7-triazacyclononane, can dramatically increase the stability of the corresponding gadolinium(III) complex. nih.gov Increased ligand rigidity and the number of donor atoms generally lead to higher thermodynamic stability. saudijournals.com

Illustrative Stability Constants of Related Lanthanide(III) Complexes

Note: This table shows data for analogous ligand systems to illustrate typical values, as specific data for this compound is not available.

| Lanthanide Ion | Ligand | log K | Reference |

|---|---|---|---|

| Europium(III) | α-Picolinate | - | arabjchem.org |

| Gadolinium(III) | H₃bpatcn (a picolinate derivative of TACN) | 15.8 | nih.gov |

| Gadolinium(III) | H₃nota (an acetate (B1210297) derivative of TACN) | 13.7 | nih.gov |

Kinetic Inertness of Complexes

Kinetic inertness refers to the rate at which a complex dissociates. For many applications, particularly in vivo imaging, high kinetic inertness is crucial to prevent the release of the potentially toxic free metal ion. Lanthanide complexes with simple picolinates may exhibit moderate kinetic inertness. However, incorporating the picolinate moiety into a more rigid, encapsulating macrocyclic structure can lead to exceptionally inert complexes. researchgate.netcapes.gov.br For instance, lanthanide complexes of pyridine-rigidified 18-membered hexaazamacrocycles show dissociation half-lives that are 100 to 10,000 times longer than those of the well-known DOTA complexes under acidic conditions. researchgate.net This extraordinary inertness arises from the ligand's ability to tightly wrap around the metal ion, creating a high energy barrier for decomplexation. researchgate.netcapes.gov.br The kinetic inertness of a hypothetical complex with this compound would likely be modest unless it is part of a larger, more pre-organized ligand architecture.

Photophysical Properties of Lanthanide Complexes

The photophysical properties of lanthanide complexes are largely dictated by the "antenna effect," where the organic ligand absorbs UV or visible light and transfers the energy to the lanthanide ion. nih.gov Picolinate-based ligands are effective antennas for sensitizing the emission of lanthanides like europium(III) (red emission) and terbium(III) (green emission). mdpi.com The efficiency of this energy transfer depends on the energy levels of the ligand's singlet and triplet excited states relative to the emissive level of the lanthanide ion.

For a complex of this compound, the absorption would occur on the ligand. mdpi.com The substituents (methyl and hydroxyl groups) would subtly alter the ligand's electronic structure, affecting the energy of its excited states and, therefore, the efficiency of energy transfer to different lanthanide ions. The luminescence quantum yield—a measure of the emission efficiency—and the lifetime of the excited state are key parameters. For instance, a terbium(III) complex with a picolinate-functionalized triazacyclononane ligand was found to be highly luminescent, with a quantum yield of 43%, despite the presence of a coordinated water molecule which typically quenches luminescence. nih.gov This highlights the potential of well-designed picolinate ligands in creating highly emissive lanthanide complexes.

Structural Characterization of Metal Complexes (e.g., using SC-XRD, NMR, UV-Vis, CD)

The elucidation of the three-dimensional structure and electronic properties of metal complexes with picolinate-based ligands is heavily reliant on a suite of sophisticated analytical techniques. Each method provides a unique piece of the puzzle, and their combined application allows for a thorough characterization of these compounds.

A notable example is the study of two pseudopolymorphs of a Nickel(II) complex with 6-methylpicolinate, [Ni(6-Mepic)₂(H₂O)₂]·2H₂O (a dihydrate) and [Ni(6-Mepic)₂(H₂O)₂] (anhydrous). acs.org The crystallographic data for these compounds, available through the Cambridge Crystallographic Data Centre (CCDC), provide detailed structural parameters.

Interactive Table: Selected Crystallographic Data for [Ni(6-Mepic)₂(H₂O)₂] Pseudopolymorphs

| Parameter | [Ni(6-Mepic)₂(H₂O)₂]·2H₂O (CCDC 688073) | [Ni(6-Mepic)₂(H₂O)₂] (CCDC 688074) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Ni-O (picolinate) Bond Length (Å) | ~2.05 | ~2.04 |

| Ni-N (picolinate) Bond Length (Å) | ~2.08 | ~2.07 |

| Ni-O (water) Bond Length (Å) | ~2.09 | ~2.10 |

| O-Ni-N Bite Angle (°) | ~79 | ~79 |

Note: The values presented are approximate and are for illustrative purposes based on typical findings for such complexes. For precise data, direct consultation of the CCDC entries is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the ligand's protons and carbons upon coordination to a metal ion. In diamagnetic complexes, such as those of Zinc(II), the coordination of a picolinate ligand leads to shifts in the signals of the pyridine ring protons and carbons. For example, in a dinuclear Zinc(II) complex with pyridine-2-carboxamide, the ¹H and ¹³C NMR chemical shifts of the ligand are only marginally affected upon coordination, confirming the diamagnetic nature of the complex. nih.gov

However, for paramagnetic complexes, such as those of Cu(II) or Co(II), the NMR signals are often broadened and significantly shifted, making interpretation more complex.

Interactive Table: Illustrative ¹H NMR Chemical Shifts (ppm) for a Diamagnetic Picolinate Complex

| Proton | Free Ligand (e.g., Picolinic Acid) | Diamagnetic Zn(II) Complex |

|---|---|---|

| H-3 | ~8.2 | ~8.3 |

| H-4 | ~7.8 | ~7.9 |

| H-5 | ~7.4 | ~7.5 |

| H-6 | ~8.6 | ~8.7 |

Note: This table provides hypothetical data to illustrate the expected small shifts in a diamagnetic complex. Actual values will vary depending on the specific ligand and metal center.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the metal complex. The d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand give rise to characteristic absorption peaks. For instance, copper(II) complexes with hydroxypicolinic acids exhibit distinct UV-Vis spectra. The complex [Cu(3-OHpic)₂(4-pic)] shows a square-pyramidal geometry, which is reflected in its electronic spectrum. researchgate.net The color of the complexes is a direct consequence of these electronic transitions. docbrown.info

Interactive Table: Typical UV-Vis Absorption Maxima (λmax) for Copper(II) Picolinate Complexes

| Complex | Solvent | λmax (nm) |

|---|---|---|

| [Cu(3-OHpic)₂(4-pic)] | DMSO | ~680 |

| [Cu(6-OHpic)₂(H₂O)₂] | Water | ~630 |

Note: These are representative values and can vary based on the solvent and specific ligand substitution.

Circular Dichroism (CD) Spectroscopy: For chiral metal complexes, CD spectroscopy is an indispensable tool. It measures the differential absorption of left- and right-circularly polarized light. Chiral ligands, such as those derived from amino acids, can induce chirality in the metal complex, leading to characteristic CD signals. For example, the binding of copper and nickel to D-penicillamine in the presence of human serum albumin has been studied using difference circular dichroism, revealing the formation of ternary complexes. nih.gov The sign and intensity of the Cotton effects in the CD spectrum can provide information about the absolute configuration and conformation of the complex in solution. nih.govpace.edu

Pseudopolymorphism in Metal Complexes

Pseudopolymorphism is the phenomenon where a compound exists in different crystalline forms that contain different types or amounts of solvent molecules within the crystal lattice. These different forms are called pseudopolymorphs or solvates (when the solvent is other than water) and hydrates (when the solvent is water).

A prime example of pseudopolymorphism in picolinate chemistry is the case of the Nickel(II) complex with 6-methylpicolinate, which crystallizes as both a dihydrate, [Ni(6-Mepic)₂(H₂O)₂]·2H₂O, and an anhydrous form, [Ni(6-Mepic)₂(H₂O)₂]. acs.org In the dihydrate, the additional water molecules are not coordinated to the metal ion but are incorporated into the crystal lattice through hydrogen bonding, forming a two-dimensional network. The anhydrous form, obtained by recrystallization from a non-aqueous solvent, lacks these co-crystallized water molecules and exhibits a different three-dimensional packing arrangement. acs.org

Similarly, cobalt(II) complexes with 6-bromopicolinic acid have been shown to form pseudopolymorphs that differ in the number of co-crystallized water molecules. researchgate.net These pseudopolymorphs, while having the same metal-ligand coordination, can exhibit different crystal packing and, consequently, may have different physical properties such as solubility and stability. The study of pseudopolymorphism is crucial in materials science and pharmaceuticals as the specific crystalline form can significantly impact the properties and performance of the material. researchgate.net

The formation of hydrates versus anhydrous forms can often be controlled by the choice of crystallization solvent. Crystallization from an aqueous solution is more likely to yield a hydrate, while crystallization from a non-aqueous solvent can lead to an anhydrous pseudopolymorph.

Biological and Biomedical Research Potential

Role as a Key Intermediate in Bioactive Molecule Synthesis

The utility of Methyl 5-hydroxy-3-methylpicolinate as a precursor is highlighted in its application in the synthesis of advanced molecular architectures designed to interact with specific biological targets.

This compound is a documented intermediate in the synthesis of novel therapeutic agents. Patent literature demonstrates its role in creating compounds for serious diseases. For instance, it has been used as a starting material in the development of perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds, which are investigated as beta-secretase (BACE) inhibitors for potential application in treating Alzheimer's disease google.com.

More recently, it has been cited as a crude intermediate in the synthesis of semi-saturated bicyclic derivatives. google.com These resulting compounds are designed to modulate the activity of DNA polymerase Θ (Polθ), an enzyme implicated in cancer, making them candidates for oncological therapies google.com.

The chemical structure of this compound makes it an ideal building block for constructing complex heterocyclic systems. Heterocycles are core components of many pharmaceuticals. The compound serves as a key precursor for creating intricate molecular frameworks, such as the semi-saturated bicyclic derivatives intended as DNA polymerase Θ modulators google.com. It is also foundational in forming poly-substituted and fused ring systems, including the 1,3-oxazin-2-amine structures developed as BACE inhibitors google.com. Its pyridine (B92270) ring and functional groups provide versatile reaction sites for building these larger, more complex molecules.

Modulation of Biological Pathways

While research into the direct biological activity of this compound is limited, its derivatives have been synthesized to modulate specific and critical biological pathways.

Currently, there is no publicly available scientific literature or patent documentation that establishes a direct role for this compound or its immediate derivatives as modulators of the Farnesoid X Receptor (FXR).

Derivatives synthesized from this compound have been specifically designed as enzyme inhibitors. Research documented in patent filings shows its utility in creating compounds that target enzymes linked to neurodegenerative disease and cancer.

Beta-secretase (BACE) Inhibition : The compound is an intermediate in the synthesis of a class of BACE inhibitors, which are under investigation for their potential to reduce the formation of amyloid-beta peptide plaques in the brain, a hallmark of Alzheimer's disease google.com.

DNA Polymerase Θ (Polθ) Inhibition : It is also a precursor for semi-saturated bicyclic derivatives that act as modulators of DNA polymerase Θ. google.com This enzyme is a target in cancer therapy, and its inhibition is a strategy for treating specific types of cancer google.com.

Table 1: Investigated Therapeutic Targets for Derivatives of this compound

| Therapeutic Target | Disease Area | Compound Class Derived from Intermediate |

|---|---|---|

| Beta-secretase (BACE) | Alzheimer's Disease | Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds google.com |

The polymerization of sickle hemoglobin (HbS) is the primary pathological event in sickle cell disease. One therapeutic strategy involves the use of agents that stabilize the oxygenated state of hemoglobin, thus delaying polymerization. While this compound itself has not been identified as an antisickling agent, related pyridyl derivatives have been explored for this purpose. For example, structural modifications of vanillin to include pyridyl groups have led to the development of compounds with antisickling properties nih.gov. These agents, though structurally distinct from the core compound, demonstrate that the broader class of pyridine-containing molecules has been considered in the search for new treatments for sickle cell disease.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For derivatives of picolinic acid, the parent acid of this compound, SAR studies have been crucial in identifying potent and selective agents for various biological targets.

Research into picolinamide antibacterials, for instance, has demonstrated that subtle structural changes can lead to dramatic shifts in biological activity and target selectivity. A compelling example is the development of antibacterials that selectively target Clostridioides difficile. In one study, the repositioning of a single nitrogen atom in the pyridine ring, converting an isonicotinamide into a picolinamide, resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This highlights the critical role of the picolinate (B1231196) core in determining target specificity.

Similarly, in the development of cholinesterase inhibitors for potential Alzheimer's disease treatment, SAR studies of picolinamide and benzamide derivatives revealed key insights. It was observed that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts. Furthermore, the position of a dimethylamine side chain on the molecule significantly influenced the inhibitory activity and selectivity against acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) nih.gov. One picolinamide derivative, compound 7a, emerged as the most potent AChE inhibitor with high selectivity, binding to both the catalytic and peripheral sites of the enzyme nih.gov. These findings underscore that modifications to the substituents on the picolinate ring are a powerful strategy for fine-tuning biological action.

| Compound Class | Structural Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Picolinamides | Repositioning of ring nitrogen (Isomerization) | >1000-fold increase in selectivity | Clostridioides difficile | nih.gov |

| Picolinamide Derivatives | Picolinamide core vs. Benzamide core | Picolinamides showed stronger bioactivity | Acetylcholinesterase (AChE) | nih.gov |

| Picolinamide Derivatives | Substituted position of dimethylamine side chain | Markedly influenced inhibitory activity and selectivity | AChE / BChE | nih.gov |

Preclinical Investigations

In Vitro Cellular Assays

The therapeutic potential of picolinate derivatives has been extensively evaluated through in vitro cellular assays, particularly in oncology. A novel series of N-methylpicolinamide-4-thiol derivatives was assessed for anti-proliferative activity across a panel of human cancer cell lines. One derivative, designated 6p, demonstrated potent, broad-spectrum cytotoxicity against liver (HepG2), colon (HCT-116, SW480), lung (SPC-A1), and melanoma (A375) cancer cells, with activity superior to the reference drug sorafenib nih.gov. Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key protein in cell division, providing a mechanistic basis for its anti-proliferative effects nih.gov.

In a separate study, another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was synthesized and tested against human liver (HepG2) and colon (HCT116) carcinoma cell lines. The majority of these compounds were found to inhibit cancer cell proliferation at low micromolar concentrations in a dose-dependent manner, with derivative 5q identified as a particularly potent analog with broad-spectrum activity nih.gov.

Beyond cancer, the parent picolinic acid has been studied in vitro to understand its role in metal transport. Using multilamellar liposomes as a model for biological membranes, researchers found that picolinic acid could facilitate the efflux of various divalent metal ions, suggesting it functions via its unselective chelating properties rather than as a specific ionophore nih.gov.

| Compound Series | Assay Type | Cell Lines / Model | Key Finding | Reference |

|---|---|---|---|---|

| N-methylpicolinamide-4-thiol derivatives | MTT Proliferation Assay | HepG2, HCT-116, SW480, SPC-A1, A375 | Compound 6p showed potent, broad-spectrum anti-proliferative activity. | nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | MTT Proliferation Assay | HepG2, HCT116 | Derivatives inhibited proliferation at low micromolar concentrations. | nih.gov |

| Picolinic Acid | Metal Efflux Assay | Multilamellar Liposomes | Increased the efflux of divalent metal ions (Zn, Cu, Co, etc.). | nih.gov |

In Vivo Studies in Animal Models

Preclinical in vivo studies provide critical information on a compound's efficacy and mechanism of action within a living organism. Building on promising in vitro results, the picolinamide derivative 5q was advanced to in vivo testing in a mouse model of colon carcinoma. The study demonstrated that administration of compound 5q effectively prolonged the longevity of the tumor-burdened mice. It was found to slow the progression of the cancer by suppressing angiogenesis (the formation of new blood vessels that feed a tumor) and by inducing both apoptosis (programmed cell death) and necrosis in cancer cells nih.gov. This provides strong evidence for the anti-tumor potential of the picolinamide scaffold in a whole-animal system.

While direct in vivo studies on this compound for metabolic disorders or inflammation have not been reported, the methodologies are well-established. For example, studies investigating potential therapeutics for metabolic disorders often use high-fat diet (HFD)-fed mice to induce conditions like hyperlipidemia, insulin resistance, and inflammation, which can then be treated with the test compound to assess its ameliorative effects nih.govresearchgate.net. Such models would be appropriate for future in vivo evaluation of this compound or its direct derivatives.

Analytical Method Development for Biological Matrices

The accurate quantification of molecules in complex biological matrices such as plasma, saliva, or tissue is essential for preclinical and clinical research. The picolinate structure has proven to be exceptionally useful in the development of highly sensitive analytical methods, particularly for steroid analysis.